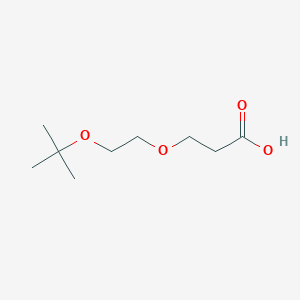

3-(2-(tert-Butoxy)ethoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-7-6-12-5-4-8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVVAPBOXJIRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Oligo Ethylene Glycol Derivatives in Advanced Organic Synthesis

Oligo(ethylene glycol) (OEG) derivatives are short chains of repeating ethylene (B1197577) oxide units that have become indispensable in various scientific fields, including drug delivery, bioconjugation, and materials science. chempep.com These molecules, often referred to as PEG linkers or spacers, serve as flexible connectors between different molecular entities, such as a drug and a targeting ligand. chempep.comnih.gov

The use of PEG in biological applications began in the 1970s, with the goal of extending the circulation time of proteins and reducing their immunogenicity. chempep.com Since then, the field has evolved to include the synthesis of highly pure, monodisperse OEG linkers with defined lengths and functionalities, allowing for more precise control over the properties of the final conjugate. chempep.comacs.org

Key Properties of OEG/PEG Linkers:

Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, making them highly soluble in aqueous solutions. chempep.com

Biocompatibility: PEG is known for its minimal toxicity and is approved for various biomedical uses. chempep.com

Low Immunogenicity: It generally does not provoke a strong immune response. chempep.com

Flexibility: The structure of the OEG chain provides conformational flexibility. chempep.com

These properties make OEG derivatives ideal for improving the pharmacokinetic profiles of therapeutic molecules. nih.gov The synthesis of heterobifunctional OEG linkers—those with different reactive groups at each end—is a significant area of research. nih.govnih.gov This dual functionality allows for the specific and controlled attachment of two different molecules, a crucial capability in the construction of complex systems like antibody-drug conjugates (ADCs) and functionalized nanoparticles. purepeg.com The compound 3-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)propanoic acid is an example of such a heterobifunctional molecule, with a free carboxylic acid at one end and a protected carboxylic acid at the other.

Significance of the Tert Butyl Ester Moiety in Protective Group Chemistry and Bioconjugation

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. These temporary blocks are known as protecting groups. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its unique stability and cleavage conditions. libretexts.org

The bulky tert-butyl group provides steric hindrance that makes the ester resistant to a wide range of chemical conditions, particularly basic and nucleophilic reagents. researchgate.netnih.gov This stability allows chemists to perform various transformations on other parts of the molecule without affecting the protected carboxylic acid. researchgate.net

Deprotection (Cleavage) of tert-Butyl Esters: The removal of the tert-butyl group is typically achieved under acidic conditions. libretexts.orgorganic-chemistry.org The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, a stable gas. This process regenerates the carboxylic acid. The mild conditions required for deprotection make tert-butyl esters compatible with many sensitive functional groups that might be present in complex biomolecules. organic-chemistry.orgorganic-chemistry.org

In the context of bioconjugation, the tert-butyl ester allows for the sequential activation of functional groups. For a molecule like 3-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)propanoic acid, the free carboxylic acid can be reacted first (e.g., with an amine on a protein to form an amide bond). Subsequently, the tert-butyl group can be removed to expose the second carboxylic acid, which can then be used for further conjugation or to alter the properties of the final product.

Overview of Current Research Trajectories for Pegylated Carboxylic Acid Systems

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is a major strategy in pharmaceutical development to improve the therapeutic properties of drugs, especially proteins and peptides. frontiersin.orgnih.gov PEGylated molecules often exhibit enhanced solubility, prolonged circulation times in the bloodstream, and reduced immunogenicity. frontiersin.orgnih.gov

Current research is focused on creating more sophisticated PEGylated systems. This includes the development of PEG derivatives with specific terminal functional groups, such as carboxylic acids, to facilitate conjugation to therapeutic agents. labinsights.nl PEG-carboxylic acids are particularly useful as they can be readily coupled to amine groups (e.g., lysine (B10760008) residues) on proteins. labinsights.nl

Emerging Trends in PEGylation:

Targeted Drug Delivery: PEG linkers are integral to creating targeted therapies. By connecting a potent drug to a targeting moiety (like an antibody), the drug can be delivered specifically to diseased cells, minimizing side effects. purepeg.comlabinsights.nl

Controlled Release: Researchers are designing PEG linkers that are cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor), allowing for the controlled release of the drug at the target site. purepeg.com

Nanoparticle Functionalization: PEG derivatives are used to coat the surface of nanoparticles, creating a "stealth" layer that helps them evade the immune system and prolong their circulation. The terminal functional groups, such as carboxylic acids, can then be used to attach drugs or targeting ligands to the nanoparticle surface. purepeg.comlabinsights.nlplos.org

Addressing Immunogenicity: While PEG is considered to have low immunogenicity, the emergence of anti-PEG antibodies is a growing concern. nih.govnih.gov Research is ongoing to understand and mitigate this response, as well as to develop alternative hydrophilic polymers. nih.gov

The compound 3-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)propanoic acid fits squarely within these research trends as a precisely defined, heterobifunctional building block for creating advanced PEGylated systems.

Rationale and Scope of Scholarly Inquiry into 3 2 3 Tert Butoxy 3 Oxopropoxy Ethoxy Propanoic Acid

Established Multi-Step Organic Reaction Sequences for Compound Synthesis

The construction of 3-(2-(tert-Butoxy)ethoxy)propanoic acid is typically achieved through multi-step sequences that strategically build the molecule's core components: the tert-butyl ester and the ethylene (B1197577) glycol ether linkage.

The introduction of the tert-butyl ester group is a critical step that protects the carboxylic acid functionality. This transformation is generally accomplished by the esterification of a corresponding carboxylic acid with tert-butyl alcohol or a related tert-butoxy (B1229062) source. The reaction conditions are chosen to favor the formation of the sterically hindered ester.

Research into the esterification of various carboxylic acids has identified several effective catalytic systems. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) or calcined hydrotalcite as a base can facilitate the esterification of acids with tert-butyl alcohol. researchgate.net Another common approach involves the use of strong acid catalysts, such as sulfuric acid, to promote the reaction. ceon.rs The choice of catalyst and conditions depends on the specific substrate and desired selectivity.

The efficiency of esterification is influenced by several factors, including temperature and the molar ratio of reactants. Studies on propanoic acid esterification show a direct correlation between temperature and reaction rate, with higher temperatures leading to significantly increased conversion rates within shorter timeframes. ceon.rs

Table 1: Effect of Temperature on Propanoic Acid Esterification Yield Conditions: Molar ratio of propanoic acid/1-propanol/catalyst (H₂SO₄) of 1/10/0.20. ceon.rs

| Reaction Time (min) | Yield at 35°C | Yield at 65°C |

| 30 | 42.3% | 85.6% |

| 210 | 83.7% | 96.9% |

This table has been generated based on the available data. ceon.rs

The Williamson ether synthesis is a fundamental and widely used method for constructing the ether linkages that form the polyethylene (B3416737) glycol (PEG) backbone of the molecule. researchgate.net This reaction involves the coupling of an alkoxide with an organohalide or another suitable electrophile with a good leaving group, such as a tosyl group. nih.gov In the context of synthesizing PEG derivatives, this method allows for the stepwise and controlled addition of ethylene glycol units. researchgate.netnih.gov

The process typically begins with the deprotonation of a hydroxyl group on a PEG chain or initiator molecule using a strong base, such as potassium tert-butoxide (tBuOK), to form a reactive alkoxide. nih.gov This nucleophile then displaces a halide or sulfonate from the other reactant to form the ether bond. researchgate.net This strategy is well-suited for laboratory preparations of specific PEG derivatives and can be adapted for solid-phase synthesis, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing steps. nih.gov

Optimizing yield and selectivity in the synthesis of PEG derivatives requires careful selection of catalysts and reaction parameters for both the esterification and ether formation steps.

For Williamson ether synthesis, the choice of base and solvent is critical. While strong bases are required to form the alkoxide, side reactions can be a drawback, potentially leading to a lower yield of the desired product. researchgate.net The reaction solvent also plays a significant role; dioxane has been identified as an effective solvent due to its low toxicity and the high conversion rates it facilitates. researchgate.net Optimizing the molar equivalents of the alkylating agent is also necessary to achieve a quantitative yield while avoiding reagent waste. researchgate.net

In the esterification step to form the tert-butyl ester, catalysts are essential to overcome the steric hindrance of the tert-butyl group. Systems involving reagents like N,N′-dicyclohexylcarbodiimide (DCC) or N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like DMAP are commonly employed. researchgate.net For acid-catalyzed esterification, controlling the temperature and reactant ratios is key to maximizing the yield. ceon.rs

Table 2: Comparison of Catalysts for Esterification with tert-Butyl Alcohol Data derived from studies on various carboxylic acids. researchgate.net

| Carboxylic Acid | Catalyst | Yield |

| (4-Methoxyphenyl)acetic acid | DMAP | 45% |

| (4-Methoxyphenyl)acetic acid | Calcined Hydrotalcite | 40% |

| Cinnamic acid | DMAP | 60% |

| Cinnamic acid | Calcined Hydrotalcite | 55% |

This table has been generated based on the available data. researchgate.net

Development of Advanced Synthetic Strategies

Beyond the primary synthesis, the utility of this compound lies in its potential for further modification. Advanced strategies focus on the selective functionalization of its free carboxylic acid terminus and the controlled removal of the tert-butyl protecting group.

The free propanoic acid group serves as a handle for further functionalization, most commonly through acid-amine coupling to form an amide bond. This reaction is one of the most widely used in medicinal chemistry for linking molecular fragments. growingscience.com The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

A variety of coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side products. Common activating reagents include carbodiimides like DCC and EDC, as well as uronium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). growingscience.com The choice of reagent and the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) are optimized to suit the specific amine and carboxylic acid substrates. growingscience.com These methods provide a robust platform for attaching a wide array of amine-containing molecules to the propanoic acid terminus, enabling the creation of more complex structures. umich.educhemistryviews.org

The final step in many synthetic sequences involving this compound is the deprotection of the tert-butyl ester to liberate the free carboxylic acid. The tert-butyl group is classified as an acid-labile protecting group, meaning it is readily cleaved under acidic conditions.

A common method for deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). However, for substrates containing other acid-sensitive functional groups, milder and more selective methods are required. Aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the selective deprotection of tert-butyl esters in the presence of other groups like benzyl (B1604629) esters or TBDMS ethers. organic-chemistry.org

Lewis acids also offer a pathway for selective deprotection. For instance, zinc bromide (ZnBr₂) in dichloromethane (B109758) has been used to chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile protecting groups. researchgate.net In some cases, thermal deprotection in a continuous flow reactor at high temperatures (120-240°C) can hydrolyze the ester without the need for any additional reagents or pH modification. nih.gov

Table 3: Reagents for tert-Butyl Ester Deprotection

| Reagent/Method | Conditions | Selectivity/Notes |

| Trifluoroacetic Acid (TFA) | Typically in DCM | Strong acid, removes many acid-labile groups. |

| Aqueous Phosphoric Acid | Mild conditions | Environmentally benign, selective over groups like CBZ carbamates and benzyl esters. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | Lewis acid conditions, allows for chemoselective deprotection. researchgate.net |

| Thermal (Flow Chemistry) | 120-240°C, protic solvents | Reagent-free method suitable for certain substrates. nih.gov |

This table has been generated based on the available data. organic-chemistry.orgresearchgate.netnih.gov

Novel Approaches for Scalable and Sustainable Synthesis

The industrial-scale synthesis of specialized chemical compounds such as this compound necessitates the development of methodologies that are not only efficient and high-yielding but also adhere to the principles of green and sustainable chemistry. Novel strategies focus on maximizing atom economy, utilizing catalytic processes, minimizing waste, and employing environmentally benign reagents and solvents. A plausible and sustainable pathway to this target molecule involves a two-step process: a catalyzed Michael addition followed by a selective hydrolysis.

A primary sustainable approach involves the conjugate (Michael) addition of 2-(tert-Butoxy)ethanol to an acrylate (B77674). This reaction is highly atom-economical as it directly constructs the carbon-oxygen and carbon-carbon bonds of the target molecule's backbone in a single step. To enhance scalability and sustainability, catalytic methods are preferred over stoichiometric base-mediated reactions. For instance, the use of organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or transition metal complexes can facilitate the reaction under mild conditions. rsc.org Ruthenium-based catalysts, for example, have been shown to be effective in the conjugate addition of alcohols to acrylic compounds, operating under neutral conditions and minimizing the production of salt waste typical of traditional base-catalyzed methods. acs.orgacs.org

To achieve the final carboxylic acid, the choice of the acrylate reagent is crucial. Using tert-butyl acrylate as the Michael acceptor would yield a di-tert-butyl intermediate. This strategy allows for a subsequent selective deprotection. The tert-butyl ester of the propanoate moiety can be selectively cleaved under acidic conditions, leaving the tert-butyl ether intact. This selectivity is achievable due to the different mechanisms of cleavage for esters versus ethers.

An alternative, more traditional route, the Williamson ether synthesis, would involve reacting a halo-propanoate with 2-(tert-butoxy)ethanol. wikipedia.org However, this method typically generates stoichiometric amounts of salt byproduct, making it less favorable from a sustainability standpoint compared to the catalytic addition route. acs.orgresearchgate.net

Another green approach considers the direct oxidation of a precursor alcohol. This would involve synthesizing 3-(2-(tert-Butoxy)ethoxy)propan-1-ol and then performing a selective oxidation to the carboxylic acid. Modern sustainable oxidation methods utilize heterogeneous catalysts (e.g., palladium, platinum) with molecular oxygen or air as the ultimate oxidant, producing water as the only byproduct. acs.orgnsf.govorganic-chemistry.org This avoids the use of stoichiometric, and often toxic, heavy-metal oxidants like chromium. researchgate.net

The following table summarizes a proposed sustainable synthetic pathway and compares it with a more traditional method.

| Parameter | Proposed Sustainable Route (Catalytic Michael Addition) | Traditional Route (Williamson Ether Synthesis) |

| Key Reaction | Catalytic conjugate addition of 2-(tert-Butoxy)ethanol to tert-butyl acrylate. | Nucleophilic substitution of a 3-halopropanoate with the alkoxide of 2-(tert-Butoxy)ethanol. |

| Catalyst/Reagent | Sub-stoichiometric amounts of a catalyst (e.g., DBU, Ruthenium complex). | Stoichiometric amounts of a strong base (e.g., NaH) to form the alkoxide. |

| Atom Economy | High (addition reaction). | Moderate (substitution with salt formation). |

| Byproducts | Minimal (catalyst is recycled). | Stoichiometric salt waste (e.g., NaBr). |

| Sustainability | Favorable; potential for solvent-free conditions, low waste. | Less favorable due to significant inorganic waste generation. |

Analytical and Preparative Techniques in Synthetic Development

The successful synthesis of this compound relies on rigorous analytical monitoring and effective purification techniques to ensure the identity and purity of intermediates and the final product. A combination of spectroscopic and chromatographic methods is essential throughout the synthetic development process.

Analytical Characterization: During development, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for structural elucidation and reaction monitoring.

NMR Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the methylene (B1212753) protons of the ethoxy and propanoic acid chains (multiplets in the 3.5-4.0 ppm and 2.5-2.8 ppm regions, respectively), and a highly deshielded, often broad, singlet for the carboxylic acid proton (10-12 ppm). ntu.edu.sglibretexts.orglibretexts.org The disappearance of this acidic proton signal upon exchange with D₂O would provide definitive evidence for its presence. libretexts.org The ¹³C NMR spectrum would confirm the presence of the carbonyl carbon of the carboxylic acid in the 170-180 ppm range. princeton.edu

Mass Spectrometry: MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely show a prominent [M-H]⁻ ion in negative mode or [M+Na]⁺ in positive mode.

Infrared Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of the carboxylic acid would be confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption around 1710 cm⁻¹. libretexts.org The C-O stretching of the ether linkages would appear in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Preparative Techniques: Purification strategies must be tailored to the physical properties of the intermediates and the final polar carboxylic acid.

Flash Chromatography: For non-polar intermediates, such as a potential di-tert-butyl ester precursor, flash column chromatography using silica (B1680970) gel as the stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate) would be an effective method for purification.

Preparative High-Performance Liquid Chromatography (HPLC): The final product, being a polar and water-soluble carboxylic acid, is often challenging to purify via traditional silica gel chromatography. Reversed-phase preparative HPLC is the method of choice for such compounds. teledyneisco.com A C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid remains protonated and elutes with a sharp peak shape. teledyneisco.comsielc.com

Crystallization: For large-scale production, crystallization is a more scalable and cost-effective purification method. google.com Developing a crystallization procedure would involve screening various solvent systems to find conditions under which the desired compound precipitates with high purity, leaving impurities behind in the mother liquor.

The following table outlines the key analytical and preparative techniques employed in the synthesis.

| Technique | Purpose | Expected Key Data / Observation |

| ¹H NMR | Structural confirmation of intermediates and final product. | Signal for -COOH proton at ~10-12 ppm; singlet for -C(CH₃)₃ at ~1.3 ppm. |

| ¹³C NMR | Confirm carbon backbone and functional groups. | Signal for C=O at ~170-180 ppm. |

| Mass Spec (ESI) | Determine molecular weight and confirm formula. | [M-H]⁻ or [M+H]⁺, [M+Na]⁺ corresponding to the molecular formula C₉H₁₈O₄. |

| IR Spectroscopy | Identify key functional groups. | Broad O-H stretch (2500-3300 cm⁻¹); C=O stretch (~1710 cm⁻¹). |

| Prep HPLC (C18) | High-purity isolation of the final product. | Single, sharp peak corresponding to the target compound. |

| Crystallization | Scalable purification of the final product. | Formation of solid crystals of high purity. |

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural attributes of this compound make it a valuable intermediate in the synthesis of more complex organic molecules. nih.govmdpi.com Its bifunctional nature, possessing both a reactive carboxylic acid handle and a sterically hindered tert-butyl ether, allows for sequential and controlled chemical transformations. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, providing a nexus for coupling with other molecular fragments. nih.gov

In multistep syntheses, the tert-butoxy group offers a stable ether linkage that is resistant to a range of reaction conditions, thereby serving as a robust structural element. This stability is crucial when other parts of the molecule are being chemically modified. The ethylene glycol spacer imparts a degree of hydrophilicity and conformational flexibility to the target molecules, a desirable feature in many biologically active compounds. The strategic incorporation of this intermediate allows for the systematic construction of larger, polyfunctional molecules with precise control over their architecture and properties.

Functionality in Peptide Synthesis as a Temporary Carboxylic Acid Protecting Group

In the intricate process of peptide synthesis, the selective protection and deprotection of reactive functional groups are paramount to avoid unwanted side reactions and ensure the correct amino acid sequence. biosynth.comlibretexts.org Carboxylic acid protecting groups are essential to prevent the carboxyl group of one amino acid from reacting with itself or other nucleophiles during the coupling of the amino group to another amino acid. gcwgandhinagar.com

While the tert-butyl group is a well-established protecting group for carboxylic acids in the form of tert-butyl esters due to their stability and selective removal under acidic conditions, the tert-butoxy group in this compound is part of a stable ether linkage. organic-chemistry.orgthieme.de Therefore, in this specific compound, the tert-butoxy group itself does not function as a temporary protecting group for the propanoic acid moiety. Instead, the entire 3-(2-(tert-Butoxy)ethoxy)propyl group can be considered a modification that imparts specific solubility and steric properties to the molecule. The carboxylic acid of this compound remains reactive and would itself require protection, for instance as a methyl or benzyl ester, if it were to be used in a peptide synthesis protocol where its reaction is not desired. libretexts.org The primary utility of this compound in a peptide context would be its incorporation as a building block or linker, rather than as a protecting group for a carboxylic acid.

Versatility as a Chemical Building Block for Diverse Molecular Architectures

The utility of this compound as a versatile chemical building block stems from its bifunctional nature, which allows for its incorporation into a wide array of molecular scaffolds. mdpi.com The carboxylic acid provides a reactive site for amide bond formation, esterification, or reduction to an alcohol, while the ether portion of the molecule offers a stable and flexible spacer. This dual functionality enables its use in the construction of molecules with distinct domains, where one part of the molecule can be systematically varied while the other remains constant.

The ethylene glycol spacer can influence the physicochemical properties of the final molecule, such as solubility and conformational flexibility. This is particularly advantageous in the design of bioactive molecules where precise spatial arrangement of functional groups is critical for target engagement. The tert-butyl group, due to its steric bulk, can also play a role in directing the conformation of the molecule or in creating specific binding interactions. Researchers can leverage these features to synthesize libraries of compounds with diverse structures and functionalities for screening in drug discovery and materials science.

| Property | Description |

| Bifunctionality | Possesses a reactive carboxylic acid and a stable ether linkage, allowing for sequential chemical modifications. |

| Flexible Spacer | The ethylene glycol unit provides conformational flexibility and can influence solubility. |

| Steric Hindrance | The tert-butyl group can influence molecular conformation and binding interactions. |

| Synthetic Handle | The carboxylic acid serves as a versatile point of attachment for other molecular fragments. |

Integration into Linker Chemistries for Targeted Molecular Conjugation

The unique structural characteristics of this compound make it an attractive component for the design of chemical linkers, which are crucial for connecting different molecular entities in a controlled manner.

Contributions to the Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govnih.govtocris.com A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. researchgate.netexplorationpub.com The nature, length, and composition of the linker are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. researchgate.netexplorationpub.com

| PROTAC Component | Function | Role of this compound |

| Target Protein Ligand | Binds to the protein of interest. | Can be attached to the linker derived from this compound. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Can be attached to the linker derived from this compound. |

| Linker | Connects the two ligands and positions them for ternary complex formation. | The carboxylic acid allows for its incorporation into the linker, and the ethylene glycol spacer provides length and flexibility. |

Strategies for Bioconjugation via Amine-Reactive Moieties in Derivatives

Bioconjugation is the chemical process of covalently linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. thermofisher.com A common strategy for bioconjugation is the reaction of an amine-reactive chemical moiety with the primary amines present on the surface of proteins, such as the ε-amino group of lysine (B10760008) residues. aatbio.comthermofisher.com

The carboxylic acid of this compound can be readily converted into an amine-reactive moiety, such as a succinimidyl ester (SE) or an N-hydroxysuccinimide (NHS) ester. aatbio.commdpi.com These activated esters are highly susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond. thermofisher.com This allows for the covalent attachment of the 3-(2-(tert-Butoxy)ethoxy)propyl group to proteins or other amine-containing biomolecules. This strategy can be used to introduce a flexible, hydrophilic spacer with a terminal tert-butoxy group, which can be useful for modifying the properties of the biomolecule or for providing an attachment point for other molecules.

| Amine-Reactive Moiety | Reactivity | Resulting Linkage |

| Succinimidyl Ester (SE/NHS Ester) | Reacts with primary amines. | Stable amide bond. |

| Isothiocyanate | Reacts with primary amines. | Thiourea bond. |

| Sulfonyl Chloride | Reacts with primary and aromatic amines. | Stable sulfonamide bond. |

Incorporation of 3-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)propanoic Acid into Polymer Architectures for Tailored Properties

The incorporation of monomers like 3-(2-(3-(tert-Butoxy)-3-oxopropoxy)ethoxy)propanoic acid into polymer chains is a key strategy for designing materials with customized characteristics. The presence of the tert-butoxy group serves as a protecting group for a carboxylic acid functionality. This allows for a sequential polymerization process where the unprotected carboxylic acid can react, for instance with a diol to form a polyester, while the protected group remains intact.

Following polymerization, the tert-butoxy group can be selectively removed under specific conditions, typically through acidolysis, to reveal a free carboxylic acid group along the polymer backbone. These pendant carboxylic acid groups can significantly alter the properties of the polymer, such as increasing its hydrophilicity, providing sites for further chemical modification, or enabling pH-responsive behavior. This approach allows for the synthesis of functional polyesters and other polymers with a high degree of control over the final material properties.

Research has demonstrated that the inclusion of such monomers can influence the thermal properties, solubility, and mechanical behavior of the resulting polymers. The flexible ether linkage derived from the monomer can enhance the polymer's flexibility and lower its glass transition temperature, which is advantageous for applications requiring soft materials.

Table 1: Influence of Functional Monomer Incorporation on Polymer Properties

| Property | Change upon Incorporation | Rationale |

|---|---|---|

| Hydrophilicity | Increased (post-deprotection) | Introduction of pendant carboxylic acid groups. |

| Glass Transition (Tg) | Lowered | The flexible ether backbone increases chain mobility. |

| Reactivity | Increased (post-deprotection) | Pendant groups provide sites for crosslinking or grafting. |

| Solubility | Modified | Can be tuned from hydrophobic to hydrophilic. |

Utilisation as a Crosslinking Agent in Controlled Polymerization Processes

In the realm of controlled polymerization, derivatives of this compound can be employed as precursors to crosslinking agents. After the initial synthesis of linear polymer chains, the protected carboxylic acid groups can be deprotected to become active sites for crosslinking reactions. This two-step process affords excellent control over the crosslinking density and, consequently, the final properties of the polymer network.

For example, in the formation of a polymer network, linear polymer chains bearing these deprotected pendant acid groups can be crosslinked by adding a di-functional reagent that reacts with the carboxylic acids, such as a diol or a diamine, to form ester or amide linkages, respectively. This method is particularly useful in the creation of hydrogels, elastomers, and thermosetting resins where the degree of crosslinking dictates the material's swelling behavior, mechanical strength, and thermal stability. The ability to trigger the crosslinking step after the initial polymerization allows for the material to be processed in a linear, soluble form before being cured into its final, insoluble network structure.

Synthesis and Characterization of Dendronized Polymers and Polymeric Scaffolds from Derivatives

The unique structure of these acid derivatives, featuring a reactive group and a protected reactive group, makes them ideal building blocks for the synthesis of complex, highly branched architectures like dendronized polymers and polymeric scaffolds. Dendronized polymers consist of a linear polymer backbone with dendritic macromolecules (dendrons) attached as side chains.

The synthesis can be approached by first polymerizing a monomer derived from this compound and then using the deprotected pendant groups as initiation sites for the growth of dendrons. This "grafting-from" approach allows for the creation of densely packed cylindrical molecular brushes. These structures have applications in areas such as drug delivery, surface modification, and catalysis, owing to their high functional group density and unique solution properties.

Similarly, these molecules can be used to construct three-dimensional polymeric scaffolds. By utilizing the dual functionality of the deprotected diacid, intricate and well-defined networks can be built. These scaffolds are of significant interest in tissue engineering, where they can mimic the extracellular matrix, and in separation science, where the defined pore sizes can be used for selective filtration.

Development of Specialty Chemicals and Advanced Materials for Specific Industrial Applications

The versatility of this compound and its derivatives extends to the development of specialty chemicals and advanced materials for a range of industrial applications. The ability to introduce carboxylic acid functionality with high precision makes them valuable in the synthesis of adhesives, coatings, and surfactants.

In the formulation of advanced coatings, the incorporation of these monomers can improve adhesion to substrates and enhance the coating's durability and chemical resistance. The carboxylic acid groups can form strong bonds with metal or mineral surfaces, while the polymer backbone provides the desired mechanical properties.

Furthermore, these compounds serve as key intermediates in the synthesis of more complex molecules for the pharmaceutical and electronics industries. Their well-defined structure and predictable reactivity allow for their use in multi-step synthetic pathways to produce high-value specialty chemicals. The resulting advanced materials may find use in applications such as biocompatible coatings for medical devices, high-performance resins for microelectronics, and functional additives for consumer products.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

Mechanistic Investigations of Molecular Interactions and Cellular Pathway Modulation

Elucidation of Molecular Target Interaction and Ligand Binding Mechanisms

Currently, there is a lack of published research specifically detailing the molecular targets of 3-(2-(tert-Butoxy)ethoxy)propanoic acid.

No specific studies on the enzyme inhibition or receptor binding dynamics of this compound are presently available in the reviewed scientific literature.

Without identified molecular targets or binding data, a quantitative analysis of the structure-activity relationships for this compound has not been established.

Modulation of Intracellular Processes and Biochemical Pathways

The effects of this compound on intracellular signaling and biochemical pathways remain uncharacterized in available scientific research.

There is no available data from studies investigating the impact of this compound on cellular signal transduction cascades.

The influence of this compound on gene expression and metabolic pathways at a molecular level has not been documented in the accessible scientific literature.

Investigation of the Effects of PEGylation on Molecular Recognition and Stereochemistry

While PEGylation is a common strategy to modify the pharmacokinetic and pharmacodynamic properties of molecules, no studies specifically investigating the effects of PEGylation on the molecular recognition and stereochemistry of this compound were found.

Advanced Research Methodologies and Future Directions in 3 2 3 Tert Butoxy 3 Oxopropoxy Ethoxy Propanoic Acid Studies

Application of Computational Chemistry for Conformational Analysis, Molecular Dynamics, and Docking Simulations

Currently, there is no specific computational chemistry research available in the public domain for 3-(2-(tert-Butoxy)ethoxy)propanoic acid.

Conformational Analysis: Computational methods such as density functional theory (DFT) and ab initio calculations could be employed to determine the stable conformations of this compound. This would involve mapping the potential energy surface by rotating the flexible bonds, particularly around the ether linkages and the propanoic acid chain, to identify low-energy conformers.

Molecular Dynamics (MD) Simulations: MD simulations would be valuable for understanding the dynamic behavior of this molecule in various environments, such as in aqueous solution or in nonpolar solvents. These simulations could provide insights into its solvation, aggregation behavior, and intramolecular interactions over time.

Docking Simulations: If a biological target for this compound were to be identified, molecular docking simulations could predict its binding mode and affinity. This would be a critical step in any potential drug discovery or development process involving this compound.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

While standard analytical data for this compound can be found in supplier catalogs, there are no published studies employing advanced spectroscopic and chromatographic techniques for its in-depth characterization.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals, thus confirming the connectivity of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) could be used to study its fragmentation patterns, which is useful for structural confirmation and for identifying it in complex mixtures.

Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic vibrational modes of the functional groups present, such as the carboxylic acid (O-H and C=O stretching) and the ether (C-O-C stretching) groups.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with mass spectrometric detection (LC-MS), would be the standard for assessing the purity of this compound. Method development would involve optimizing the mobile phase, stationary phase, and detector settings.

Gas Chromatography (GC): For a more volatile derivative of the compound, GC-MS could also be a powerful tool for purity assessment and separation from any volatile impurities.

A hypothetical data table for the characterization of this compound is presented below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group, the ethoxy and propanoic acid methylene (B1212753) protons, and the acidic proton. |

| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbons of the ether and acid chains, and the carbonyl carbon. |

| FT-IR | Broad O-H stretch from the carboxylic acid, C-H stretches from the alkyl groups, a sharp C=O stretch, and C-O stretches from the ether and ester functionalities. |

| HRMS | A molecular ion peak corresponding to the exact mass of the chemical formula C9H18O4. |

Emerging Areas of Application in Bio-orthogonal Chemistry and Supramolecular Assemblies

There is no published research detailing the application of this compound in bio-orthogonal chemistry or supramolecular assemblies. However, its structure suggests potential in these fields.

Bio-orthogonal Chemistry: The carboxylic acid group could be functionalized to incorporate a bio-orthogonal handle, such as an azide (B81097) or an alkyne. The resulting molecule could then be used as a linker or building block in bioconjugation reactions. The ether backbone provides spacing and hydrophilicity, which can be advantageous in biological systems.

Supramolecular Assemblies: The ability of the carboxylic acid to form hydrogen bonds suggests that this compound could be a building block for supramolecular structures. In combination with other molecules, it could potentially form self-assembled monolayers, micelles, or other organized structures. The tert-butyl group provides a bulky, hydrophobic domain that could influence the packing and morphology of such assemblies.

Prospective Design Strategies for Novel Functional Molecules and Chemical Building Blocks

The structure of this compound makes it a potentially versatile starting material for the synthesis of more complex molecules. However, no specific design strategies based on this compound have been reported in the literature.

Functional Molecules: The carboxylic acid is a key functional group that can be readily converted into other functionalities, such as esters, amides, or acid chlorides. This would allow for the attachment of this molecule to polymers, surfaces, or other small molecules to impart specific properties, such as hydrophilicity or steric bulk.

Chemical Building Blocks: After deprotection of the tert-butyl group (if it is used as a protecting group for a different functionality), the resulting molecule could serve as a bifunctional linker with a hydrophilic ether chain. Such linkers are valuable in various areas, including drug delivery and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-(tert-Butoxy)ethoxy)propanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves etherification of tert-butanol derivatives with ethylene oxide intermediates, followed by coupling to a propanoic acid backbone. For optimization, reaction parameters such as temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., THF or DMF), and catalysts (e.g., DMAP for acylations) should be systematically tested. Protecting group strategies, like tert-butoxy for hydroxyl masking, are critical to prevent side reactions . Monitoring via TLC or HPLC can track intermediate formation.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI/FT-MS (e.g., observed [M+Na]⁺ at m/z 586.2626 vs. calculated 586.2623) confirms molecular weight . NMR (¹H/¹³C) resolves structural details: tert-butoxy protons appear as a singlet (~1.2 ppm), while ethoxy and propanoic acid groups show distinct splitting patterns. Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures >95% homogeneity, as referenced in analytical protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with biological targets like PPAR receptors?

- Methodological Answer : Utilize in vitro assays with recombinant PPAR isoforms (α, γ, δ) to measure agonistic activity. For example, transient transfection of HEK293 cells with PPAR-luciferase reporters can quantify transcriptional activation . Dose-response curves (0.1–100 µM) and competitive binding assays with radiolabeled ligands (e.g., ³H-rosiglitazone for PPARγ) validate specificity. Molecular docking studies (using AutoDock Vina) can predict binding modes to receptor pockets, guided by structural analogs .

Q. What strategies are recommended when encountering discrepancies in biological activity data during assay development?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, serum interference). Replicate experiments with standardized protocols (e.g., serum-free media, fixed incubation times) to minimize noise. Cross-validate using orthogonal methods: SPR for binding kinetics, or metabolomics to assess downstream pathway activation. Statistical tools (e.g., Grubbs’ test for outliers) and meta-analysis of dose-response data improve reliability .

Q. What are the best practices for handling and storing this compound to ensure stability in long-term studies?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-resistant containers under argon to prevent hydrolysis of the tert-butoxy group. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles. Monitor stability via periodic LC-MS to detect degradation products (e.g., propanoic acid or tert-butanol fragments) .

Q. How can this compound serve as a precursor in synthesizing complex molecules for medicinal chemistry applications?

- Methodological Answer : The ethoxy linker and tert-butoxy group enable modular derivatization. For example, the carboxylic acid can be activated with EDC/NHS for amide coupling to pharmacophores (e.g., heterocycles or peptides). The tert-butoxy group can be deprotected under acidic conditions (TFA/DCM) to expose hydroxyls for further functionalization, as seen in prodrug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.